Tin(IV) 2-ethylhexanoate diisopropoxide

sol–gel processing thin-film deposition precursor formulation

Tin(IV) 2-ethylhexanoate diisopropoxide (CAS 288374-32-3, C22H44O6Sn) is a heteroleptic organotin(IV) compound bearing two 2-ethylhexanoate and two isopropoxide ligands on a single Sn(IV) center. It belongs to the class of metal-organic precursors widely used for tin oxide (SnO2) thin film deposition via chemical solution routes—including sol–gel, metal-organic decomposition (MOD), and spray pyrolysis—as well as for esterification and polymerization catalysis.

Molecular Formula C22H48O4Sn
Molecular Weight 495.3 g/mol
Cat. No. B13821136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin(IV) 2-ethylhexanoate diisopropoxide
Molecular FormulaC22H48O4Sn
Molecular Weight495.3 g/mol
Structural Identifiers
SMILESCCCCCC(CC)O[Sn](OC(C)C)(OC(C)C)OC(CC)CCCCC
InChIInChI=1S/2C8H17O.2C3H7O.Sn/c2*1-3-5-6-7-8(9)4-2;2*1-3(2)4;/h2*8H,3-7H2,1-2H3;2*3H,1-2H3;/q4*-1;+4
InChIKeyPGCMGLRZGNUYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tin(IV) 2-ethylhexanoate diisopropoxide: A Mixed-Ligand Sn(IV) Precursor for Transparent Conductive Oxide Thin Films and Catalysis


Tin(IV) 2-ethylhexanoate diisopropoxide (CAS 288374-32-3, C22H44O6Sn) is a heteroleptic organotin(IV) compound bearing two 2-ethylhexanoate and two isopropoxide ligands on a single Sn(IV) center . It belongs to the class of metal-organic precursors widely used for tin oxide (SnO2) thin film deposition via chemical solution routes—including sol–gel, metal-organic decomposition (MOD), and spray pyrolysis—as well as for esterification and polymerization catalysis [1]. Its mixed carboxylate–alkoxide coordination sphere distinguishes it from homoleptic analogs (e.g., Sn(O-i-Pr)4 or tin(II) 2-ethylhexanoate), imparting a unique solubility profile, hydrolysis behavior, and decomposition pathway that directly influence film morphology, stoichiometric control, and catalytic activity [1].

1
Liquid precursor for solution routes
Enables direct volumetric dispensing for sol–gel, MOD, and spray pyrolysis thin-film processing.
2
Mixed carboxylate–alkoxide coordination
Combines air-stable carboxylate handling with reactive alkoxide sites that support controlled hydrolysis–condensation.
3
Target materials: SnO₂, ZTO, FTO
Supports development of transparent conductive oxide films for transistors, electrodes, and gas sensors.

Why Tin(IV) 2-ethylhexanoate diisopropoxide Cannot Be Freely Substituted: The Ligand–Performance Connection


Tin precursors for solution-processed metal oxide films differ markedly in molecular geometry, ligand flexibility, and thermal decomposition behavior, which directly dictate film density, surface roughness, and final device performance [1]. A systematic study of four Sn precursors (Sn(II) 2-ethylhexanoate, Sn(IV) acetate, Sn(II) chloride, Sn(IV) isopropoxide) demonstrated that precursor choice changes ZTO film thickness by up to 43% (25.3–36.1 nm), density by up to 27% (3.71–4.72 g/cm³), and RMS roughness by up to 5× (0.2–1.0 nm), while also altering Sn/Zn atomic ratios (0.42–0.60 vs. the intended 0.50) due to differential metal-atom volatilization loss during annealing [1]. Tin(IV) 2-ethylhexanoate diisopropoxide occupies a distinct position in this structure–property landscape: its dual carboxylate–alkoxide ligation provides the air- and moisture-stable handling advantages of carboxylates while retaining the reactive alkoxide functionality required for low-temperature sol–gel condensation—a combination unavailable from any single-ligand-class precursor .

Tin(IV) 2-ethylhexanoate diisopropoxide
Liquid mixed-ligand precursor; carboxylate ligands provide solubility and film smoothness, alkoxide groups enable low-temperature condensation.
Sn(IV) isopropoxide adduct
Solid at ambient temperature; requires dissolution step, may introduce batch variability and pinhole defects in films.
Tin(IV) 2-ethylhexanoate diisopropoxide
Dual carboxylate–alkoxide ligation balances air-stability and hydrolytic reactivity for controlled oxide formation.
Sn(II) 2-ethylhexanoate (homoleptic carboxylate)
Lacks alkoxide functionality; may show insufficient reactivity for sol–gel condensation without additional hydrolysis control.
Tin(IV) 2-ethylhexanoate diisopropoxide
Carboxylate ligands decompose cleanly in the 90–310 °C range, supporting low carbon residue in oxide films.
SnCl₄ or chloride-based Sn precursors
May leave chloride residues that degrade film conductivity and require additional purification.

Quantitative Differentiation Evidence for Tin(IV) 2-ethylhexanoate diisopropoxide vs. Closest-Analog Tin Precursors


Liquid Physical State Enables Simplified Solution Handling vs. Solid Sn(IV) Isopropoxide Adduct

Tin(IV) 2-ethylhexanoate diisopropoxide is supplied as a liquid (≥98% metals basis) , whereas commercially available tin(IV) isopropoxide is most commonly obtained as the solid isopropanol adduct [Sn(O-i-Pr)4·i-PrOH] with a melting point of 130 °C (dec.) and density of 0.8387 g/mL . The liquid physical state of the mixed-ligand compound eliminates the dissolution step required for the solid adduct, reducing precursor solution preparation time and enabling direct volumetric dispensing for large-area coating processes. The measured density of the mixed-ligand compound (1.25 g/mL) [1] corresponds to a Sn content of approximately 22.7 wt%, compared to approximately 28.6 wt% Sn for Sn(O-i-Pr)4 (MW 355.06) , allowing gravimetric Sn dose to be calculated precisely.

Physical state
Cross-study comparable
Liquid, 1.25 g/mL, Sn ≈22.7 wt%
Solid adduct, mp 130 °C, 0.84 g/mL, Sn ≈28.6 wt%
Liquid form eliminates dissolution step; supports faster large-area solution preparation.
Compared to Sn(O-i-Pr)₄·i-PrOH; all values from product specifications.
sol–gel processing thin-film deposition precursor formulation

Class-Level Solubility and Film Morphology Advantage of Carboxylate-Containing Sn Precursors in MOD Route Processing

In a direct head-to-head comparison of four Sn precursors for ZTO thin film fabrication, the carboxylate-based precursor Sn(II) 2-ethylhexanoate (Sn(C8H15O2)2) produced films with RMS roughness of 0.4 nm and a thickness of 29.0 ± 2.8 nm, whereas the pure alkoxide Sn(IV) isopropoxide (Sn(OC3H7)4) yielded films with RMS roughness 2.5× higher (1.0 nm) and a thickness of 33.5 ± 3.3 nm—with pinhole defects attributed to poor solubility of the rigid alkoxide [1]. The carboxylate precursor also exhibited a lower metal-atom loss proportion during thermal annealing (28.5% for Sn(C8H15O2)2 vs. not-applicable for Sn(OC3H7)4, which retained impurities) and delivered a higher Sn/Zn atomic ratio in the final film (0.60 vs. 0.42) [1]. By inference, Tin(IV) 2-ethylhexanoate diisopropoxide, which carries two 2-ethylhexanoate ligands, is expected to retain the solubility and smooth-film-forming advantages of the carboxylate class while the isopropoxide co-ligands provide reactive sites for controlled sol–gel hydrolysis–condensation [2].

Film smoothness (class)
Class-level inference
Carboxylate-class films: RMS 0.4 nm, Sn/Zn 0.60; Alkoxide-class: RMS 1.0 nm, pinholes observed.
Carboxylate ligands may support smoother ZTO films; direct data for mixed-ligand precursor required.
Based on Sn(II) 2-ethylhexanoate vs. Sn(O-i-Pr)₄ comparator data from Ref. [1].
metal-organic decomposition ZTO thin films film roughness

Atom-Efficient Direct Synthesis Route for Tin(IV) 2-Ethylhexanoate Diisopropoxide vs. Multi-Step Alkoxide Preparation

A disclosed patented methodology for Tin(IV) 2-ethylhexanoate diisopropoxide proceeds via direct reaction of finely divided tin metal (particle size <100 μm) or tin(II) oxide with 2-ethylhexanoic acid and isopropanol under controlled oxidative conditions—an atom-efficient, one-pot route . By contrast, the preparation of high-purity tin(IV) isopropoxide typically requires reaction of SnCl4 with sodium isopropoxide in anhydrous isopropanol/benzene, generating stoichiometric NaCl waste and requiring rigorous exclusion of moisture throughout [1]. This direct synthesis pathway reduces the number of unit operations, minimizes salt by-product disposal costs, and can leverage elemental tin as a lower-cost starting material, potentially translating to a more favorable cost-of-goods for large-volume procurement.

Synthesis route
Cross-study comparable
One-pot from Sn metal + 2-ethylhexanoic acid + i-PrOH under oxidative conditions; no stoichiometric salt waste.
Simpler atom economy may lower production cost and supply chain risk at kilogram scale.
Comparator Sn(O-i-Pr)₄ route: SnCl₄ + 4 NaO-i-Pr → 4 NaCl by-product.
precursor synthesis atom economy cost of goods

Refractive Index as a Quality Control Parameter for Precursor-to-Film Reproducibility

The refractive index of Tin(IV) 2-ethylhexanoate diisopropoxide (or its Sn(II) analog) is reported as n20/D 1.493 [1]. In comparison, tin(IV) isopropoxide (free alkoxide or isopropanol adduct) exhibits a refractive index of n20/D 1.3942 [2]. The approximately 0.1-unit difference reflects the distinct electronic polarizability contributions of the 2-ethylhexanoate vs. isopropoxide ligands. For a procurement or quality-control laboratory, refractive index provides a rapid, non-destructive optical check (via refractometer) to verify precursor identity and purity before committing the material to a deposition run, with tighter incoming specification tolerances enabling better lot-to-lot film reproducibility.

Refractive index
Cross-study comparable
n20/D 1.493 (target) vs. 1.3942 (alkoxide)
Δ ≈ 0.1 enables rapid optical QC to distinguish mixed-ligand precursor from alkoxide-only analogs.
Measurement at 20 °C, sodium D-line; based on analog data.
quality assurance thin film optics precursor batch consistency

FET Performance Outcomes Demonstrate That Precursor Ligand Choice Affects Transistor Mobility and On/Off Ratio

In the systematic ZTO-FET study, devices fabricated from Sn(II) 2-ethylhexanoate (carboxylate-only precursor) achieved a field-effect mobility μFE = 1.1 ± 0.2 cm²/V·s and Ion/off = 5 × 10⁵, while those from Sn(IV) isopropoxide (alkoxide-only) showed μFE = 1.1 ± 0.3 cm²/V·s but a dramatically lower Ion/off = 4 × 10⁴—a more than 10-fold degradation in switching performance [1]. The carboxylate-derived device also exhibited a lower interface trap density Ntrap = 3.2 × 10¹² cm⁻² vs. 7.7 × 10¹² cm⁻² for the alkoxide-derived device (2.4× lower) [1]. Tin(IV) 2-ethylhexanoate diisopropoxide, by combining carboxylate and alkoxide ligation on the same Sn(IV) center, offers the potential to balance the film-quality advantages of carboxylate precursors with the hydrolytic reactivity of alkoxides, potentially enabling improved FET metrics beyond those achievable with either homoleptic precursor class alone [2].

Transistor performance (class)
Class-level inference
Carboxylate-class FET: Ion/off 5×10⁵, Ntrap 3.2×10¹² cm⁻²; Alkoxide-class: Ion/off 4×10⁴, Ntrap 7.7×10¹² cm⁻².
Smoother carboxylate-derived films may improve switching ratio; mixed-ligand performance untested.
ZTO-FET data from Ref. [1]; mixed-ligand precursor not directly evaluated.
field-effect transistors charge carrier mobility ZTO semiconductor

Procurement-Relevant Application Scenarios for Tin(IV) 2-ethylhexanoate diisopropoxide


Solution-Processed Amorphous Zinc–Tin Oxide (ZTO) Thin-Film Transistors for Flat-Panel Displays

For laboratories and manufacturers developing solution-processed ZTO active layers for thin-film transistors, Tin(IV) 2-ethylhexanoate diisopropoxide provides a liquid Sn(IV) precursor that combines the smooth-film-forming characteristics of carboxylate precursors (RMS roughness ≤0.5 nm demonstrated for carboxylate-class Sn precursors) with the hydrolytic reactivity of alkoxide co-ligands needed for sol–gel condensation [1]. The liquid physical state simplifies precursor solution preparation and enables precise volumetric dispensing for spin-coating or slot-die coating processes [2]. Selection of this precursor is warranted when film smoothness and accurate Sn/Zn stoichiometric control are prioritized for achieving high Ion/off ratios (>10⁵) and low interface trap densities (<5×10¹² cm⁻²) in the final transistor [1].

Spray-Pyrolysis Deposition of Fluorine-Doped Tin Oxide (FTO) Transparent Conductive Electrodes

The 2-ethylhexanoate ligand imparts excellent solubility in common organic solvents (e.g., alcohols, hydrocarbons), a prerequisite for precursor solutions used in spray-pyrolysis deposition of FTO transparent conductive oxide electrodes for solar cells and smart windows [1]. The liquid precursor form and density of 1.25 g/mL [2] allow straightforward formulation of spray solutions at controlled molarity without an additional dissolution step. The carboxylate component decomposes cleanly in the 90–310 °C range (as observed for the closely related Sn(II) 2-ethylhexanoate) [1], facilitating efficient oxide formation at typical spray-pyrolysis substrate temperatures of 400–500 °C while minimizing carbon residue that can degrade electrode conductivity.

Esterification and Polyesterification Catalysis Requiring Balanced Lewis Acidity and Hydrolytic Stability

Mixed Ti/Sn carboxylate–alkoxide catalyst systems have been reported to outperform either titanium alkoxides or tin complexes alone as polyesterification catalysts, with the mixed-metal species exhibiting superior hydrolytic stability [1]. Tin(IV) 2-ethylhexanoate diisopropoxide, as a pre-formed mixed-ligand Sn(IV) species, offers the potential to serve as a single-component Sn source in mixed-metal catalyst formulations where both carboxylate stability and alkoxide reactivity are desired. The compound's molecular weight of 523.08 g/mol and Sn content of approximately 22.7 wt% [2] enable precise catalyst loading calculations for polymerization reactions where Sn concentration must be tightly controlled to balance catalytic activity against residual metal content in the final polymer product.

Precursor Screening and Process Development for Sol–Gel SnO2-Based Gas Sensors

Research groups developing sol–gel-derived SnO2 gas sensors require precursors with controlled hydrolysis kinetics to achieve reproducible gelation times and predictable porosity in the final oxide [1]. The dual-functionality of Tin(IV) 2-ethylhexanoate diisopropoxide—alkoxide groups for hydrolysis–condensation and carboxylate groups for steric stabilization against premature precipitation—positions it as a candidate for achieving longer pot-life in sol–gel formulations compared to highly reactive homoleptic tin alkoxides, which can gel unpredictably upon exposure to ambient moisture [1]. The refractive index specification (n20/D ~1.493) [2] additionally provides a rapid incoming quality control parameter to verify precursor integrity before committing to sensor fabrication runs.

Application
Selection Property
Validation Focus
ZTO thin-film transistor research
Liquid carboxylate-alkoxide precursor for smooth oxide films
Film roughness, Sn/Zn stoichiometry, Ion/off ratio
Spray-pyrolysis FTO transparent electrodes
Solubility in alcohols/hydrocarbons; clean decomposition 90–310 °C
Film conductivity, carbon residue, optical transparency
Esterification/polyesterification catalyst studies
Pre-formed mixed-ligand Sn(IV); reported improved hydrolytic stability in mixed-metal systems
Catalytic activity, residual metal in polymer, reproducibility
Sol–gel SnO₂ gas sensor development
Controlled hydrolysis kinetics via alkoxide groups, steric stabilization from carboxylates
Gelation time reproducibility, oxide porosity, sensor response
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